(R)-2-Methoxy-1-phenylethanamine hydrochloride

Catalog No.
S3658886
CAS No.
64715-86-2
M.F
C9H14ClNO
M. Wt
187.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Methoxy-1-phenylethanamine hydrochloride

CAS Number

64715-86-2

Product Name

(R)-2-Methoxy-1-phenylethanamine hydrochloride

IUPAC Name

(1R)-2-methoxy-1-phenylethanamine;hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

InChI

InChI=1S/C9H13NO.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H/t9-;/m0./s1

InChI Key

DLMKXYXAHHMDJR-FVGYRXGTSA-N

SMILES

COCC(C1=CC=CC=C1)N.Cl

Canonical SMILES

COCC(C1=CC=CC=C1)N.Cl

Isomeric SMILES

COC[C@@H](C1=CC=CC=C1)N.Cl

(R)-2-Methoxy-1-phenylethanamine hydrochloride is a chiral amine compound characterized by its unique molecular structure, which includes a methoxy group attached to a phenylethanamine backbone. Its chemical formula is C9H14ClNOC_9H_{14}ClNO and it has a molecular weight of approximately 187.67 g/mol. This compound is recognized for its significant applications in various scientific and industrial fields, particularly due to its reactivity and biological activity .

  • Sympathomimetic Activity

    The structure of (R)-2-Methoxy-1-phenylethanamine shares some similarities with known sympathomimetic amines. Sympathomimetics mimic the effects of the sympathetic nervous system. Research on structurally related compounds suggests potential for investigating this molecule's interaction with adrenergic receptors [].

  • Asymmetric Synthesis

    The chiral nature of (R)-2-Methoxy-1-phenylethanamine makes it a potential candidate for use in asymmetric synthesis. Asymmetric synthesis allows for the production of enantiomerically pure compounds, which is crucial for many drugs and other pharmaceuticals.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding oxides, potentially forming aldehydes or ketones depending on the reagents used.
  • Reduction: It can undergo reduction reactions to produce various amine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group in the compound can be substituted with other functional groups under specific conditions, often requiring strong acids or bases and catalysts .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical choices.
  • Substitution Conditions: Strong acids or bases along with appropriate catalysts are utilized for substitution reactions.

Research indicates that (R)-2-Methoxy-1-phenylethanamine hydrochloride exhibits notable biological activity. It interacts with various neurotransmitter systems, influencing neurotransmitter synthesis, release, and reuptake. This interaction suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter levels .

The synthesis of (R)-2-Methoxy-1-phenylethanamine hydrochloride typically involves the following steps:

  • Starting Material: The process begins with commercially available (R)-2-methoxy-1-phenylethanol.
  • Conversion: The alcohol group is converted into an amine group through a series of reactions, which may include oxidation and reduction steps.
  • Hydrochloride Formation: The final step involves reacting the free amine with hydrochloric acid to form the hydrochloride salt .

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

(R)-2-Methoxy-1-phenylethanamine hydrochloride has diverse applications across several fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Investigated for its effects on neurotransmitter systems, indicating potential therapeutic uses.
  • Medicine: Ongoing research focuses on its applicability in treating neurological disorders.
  • Industry: Utilized in producing pharmaceuticals and fine chemicals .

Studies involving (R)-2-Methoxy-1-phenylethanamine hydrochloride have explored its interactions with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions may lead to alterations in neurotransmitter levels, suggesting pathways through which this compound could exert pharmacological effects .

Several compounds share structural similarities with (R)-2-Methoxy-1-phenylethanamine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-Methoxy-1-phenylethanamineC9H13NOC_9H_{13}NOLacks the hydrochloride salt; less soluble
(S)-2-Methoxy-1-phenylethanamineC9H13NOC_9H_{13}NOEnantiomer of (R)-form; different biological activity
3-Methoxy-1-phenylethanamineC10H15NOC_10H_{15}NODifferent positioning of methoxy group
4-MethoxyphenethylamineC10H15NOC_{10}H_{15}NODifferent substituent position on the phenyl ring

The chiral nature of (R)-2-Methoxy-1-phenylethanamine hydrochloride distinguishes it from its enantiomeric counterpart, affecting its biological activity and potential therapeutic uses .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

187.0763918 g/mol

Monoisotopic Mass

187.0763918 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-20

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